4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol
Description
Properties
CAS No. |
681509-00-2 |
|---|---|
Molecular Formula |
C17H18ClNO2 |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
4-[4-(4-chlorophenoxy)piperidin-1-yl]phenol |
InChI |
InChI=1S/C17H18ClNO2/c18-13-1-7-16(8-2-13)21-17-9-11-19(12-10-17)14-3-5-15(20)6-4-14/h1-8,17,20H,9-12H2 |
InChI Key |
PCSIOOLNXPDAMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol typically involves the reaction of 4-chlorophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and high yield. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; conditions: acidic or basic medium, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: solvent such as ethanol or tetrahydrofuran, room temperature to reflux.
Substitution: Amines, thiols; conditions: presence of a base, elevated temperatures.
Major Products Formed:
Oxidation: Quinones, oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Potential
Research indicates that 4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol may have antidepressant properties. Its structural similarity to other piperidine derivatives suggests that it could act on neurotransmitter systems involved in mood regulation. Studies have shown that modifications to the piperidine structure can enhance antidepressant efficacy, making it a candidate for further exploration in this area.
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties, particularly against various bacterial strains. Structure-activity relationship (SAR) studies have demonstrated that piperidine derivatives can exhibit significant antibacterial effects, with some analogs showing comparable potency to established antibiotics . The presence of the chlorophenoxy moiety is believed to play a crucial role in enhancing antimicrobial activity.
3. Anti-Cancer Properties
Recent studies have explored the anti-cancer potential of piperidine-containing compounds, including derivatives of 4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol. These compounds have been shown to induce apoptosis in cancer cell lines, suggesting their viability as therapeutic agents against hematological malignancies . Molecular docking studies indicate that these compounds can effectively bind to target proteins involved in cancer progression.
Biological Interactions
Understanding the interactions of 4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol with biological macromolecules is essential for elucidating its mechanism of action. Interaction studies using techniques such as surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy can provide insights into how this compound binds to proteins or nucleic acids, influencing its pharmacodynamics and pharmacokinetics.
Mechanism of Action
The mechanism of action of 4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Phenoxy Groups
The substitution pattern on the phenoxy group significantly influences physicochemical and biological properties. Key comparisons include:
Key Observations :
- Fluorine, being electronegative, may enhance metabolic stability by resisting oxidative degradation.
- Piperidine Addition : The piperidine ring in the target compound introduces conformational flexibility and basicity, which could improve receptor binding or solubility in physiological conditions (e.g., CB1 receptor antagonists in ).
Piperidine-Containing Derivatives
Piperidine derivatives are widely explored for their pharmacological profiles. Notable examples include:
Key Observations :
- Functional Group Diversity : Substituents like pyrimidine () or imidazole () on the piperidine ring enhance target specificity. For instance, imidazole-containing analogs in show potent SERT (serotonin transporter) inhibition.
- Salt Forms : Hydrochloride salts () improve solubility and bioavailability, critical for oral drug formulations.
Biological Activity
4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol, commonly referred to as a piperidinyl phenol derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-chlorophenoxy group and a phenolic hydroxyl group. Its chemical structure can be represented as follows:
This structure is significant as it influences the compound's interaction with various biological targets.
Research indicates that 4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol exhibits multiple mechanisms of action, particularly through its interaction with neurotransmitter receptors and enzymes. Key findings include:
- Dopamine Receptor Activity : The compound has been studied for its agonistic effects on dopamine receptors, particularly the D3 subtype. It promotes β-arrestin translocation and G protein activation, which are critical for dopaminergic signaling pathways .
- Antimicrobial Properties : In vitro studies have demonstrated that this compound possesses antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. It shows moderate to strong inhibition, suggesting potential use in treating bacterial infections .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol. Several studies have explored modifications to enhance its potency:
- Chloro Substitutions : Variations in chlorination patterns on the phenyl rings have been shown to affect receptor binding affinity and selectivity. For instance, compounds with para-chloro substitutions often demonstrate improved D3 receptor selectivity compared to their meta or ortho counterparts .
- Piperidine Modifications : Alterations to the piperidine core, such as introducing different alkyl or aryl groups, can significantly influence both pharmacokinetic properties and biological efficacy. For example, piperidine derivatives with additional functional groups have shown enhanced anti-tuberculosis activity .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of 4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol and its derivatives:
Case Studies
- Anti-Tuberculosis Activity : A study evaluated the anti-tuberculosis potential of several piperidine derivatives, including 4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol. The results indicated that compounds with specific substitutions exhibited MIC values as low as 1.4 μg/mL against Mycobacterium tuberculosis, highlighting their potential as novel therapeutic agents .
- Dopaminergic Effects : Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. It was found to significantly protect dopaminergic neurons from degeneration, suggesting its utility in treating neuropsychiatric disorders such as Parkinson's disease .
Q & A
Q. How can AI-driven platforms accelerate the discovery of novel analogs?
- Methodology :
- Generative AI models : Train on databases like PubChem to propose structurally novel derivatives .
- Autonomous laboratories : Integrate robotic synthesis with AI for closed-loop design-make-test cycles .
- Data fusion : Combine computational predictions with high-throughput screening results to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
